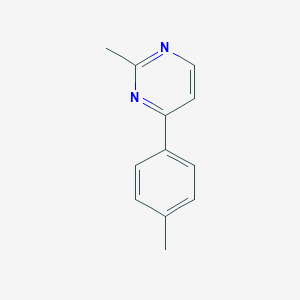

2-Methyl-4-(p-tolyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-4-(p-tolyl)pyrimidine” is a chemical compound with the molecular formula C12H12N2 . It is a type of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines are common in many natural products as well as synthetic drugs with various biological activities .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for synthesizing pyrimidines involve the use of organolithium reagents . For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, pyrimidines in general are known to undergo various chemical reactions. For instance, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Scientific Research Applications

Structural and Optical Properties : Pyrimidine derivatives, including those similar to 2-Methyl-4-(p-tolyl)pyrimidine, have been studied for their promising applications in medicine and nonlinear optics (NLO). The structural parameters of these compounds align well with experimental data, indicating potential for applications in optoelectronics and high-tech applications due to their considerable NLO characteristics (Hussain et al., 2020).

Conformational Stability in tRNA : Research on pyrimidine nucleotide residues of tRNAs, which share structural similarities with this compound, shows that certain modifications can stabilize specific conformations, impacting the role of tRNA in protein synthesis (Kawai et al., 1992).

Synthesis and Biological Activity : Studies on pyrimidine derivatives focus on chemical modifications to optimize biological properties, such as enhanced analgesic properties. The structure and activity of these compounds, including those structurally related to this compound, are subjects of ongoing research (Ukrainets et al., 2015).

Triplex DNA Formation : Modifications in pyrimidine derivatives, like this compound, can enhance the formation of pyrimidine motif triplex DNA at physiological pH, crucial for therapeutic applications in gene expression control (Torigoe et al., 2001).

Antibacterial Activity : Novel pyrimidine derivatives, akin to this compound, have been synthesized and shown to possess antibacterial properties against various microbial strains, indicating potential applications in antimicrobial research (Lahmidi et al., 2019).

UV-Induced DNA Damage Repair : Pyrimidine derivatives are studied in the context of DNA damage and repair, particularly concerning UV-induced photoproducts in DNA. Understanding these processes is vital for insights into UV-induced mutagenesis and cancer research (Kim et al., 1994).

Electrochemical Properties : Substituted pyrimidines, including those structurally related to this compound, have been studied for their electrochemical reduction properties in various solvents, contributing to understanding their reactivity and potential applications in electrochemistry (O'Reilly & Elving, 1977).

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This could be a potential future direction for the research and development of “2-Methyl-4-(p-tolyl)pyrimidine” and similar compounds.

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

Pyrimidine derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Properties

IUPAC Name |

2-methyl-4-(4-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-7-8-13-10(2)14-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOQZWZDLZDOPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507433 |

Source

|

| Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19927-61-8 |

Source

|

| Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)